molecular formula C4H3LiO2S2 B13126672 Lithiumthiophene-2-sulfinate

Lithiumthiophene-2-sulfinate

Cat. No.: B13126672
M. Wt: 154.2 g/mol
InChI Key: DKAWVVGMLXBUBZ-UHFFFAOYSA-M
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Description

Lithiumthiophene-2-sulfinate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithiumthiophene-2-sulfinate typically involves the reaction of thiophene-2-sulfinic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction can be represented as follows:

Thiophene-2-sulfinic acid+Lithium hydroxideThis compound+Water\text{Thiophene-2-sulfinic acid} + \text{Lithium hydroxide} \rightarrow \text{this compound} + \text{Water} Thiophene-2-sulfinic acid+Lithium hydroxide→this compound+Water

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Lithiumthiophene-2-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form thiophene-2-sulfonate.

    Reduction: It can be reduced to thiophene-2-thiol.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products Formed:

    Oxidation: Thiophene-2-sulfonate.

    Reduction: Thiophene-2-thiol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Lithiumthiophene-2-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex thiophene derivatives.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of lithiumthiophene-2-sulfinate involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling. For example, it can inhibit certain enzymes involved in the production of reactive oxygen species, thereby reducing oxidative damage.

Comparison with Similar Compounds

    Thiophene-2-sulfinic acid: The precursor to lithiumthiophene-2-sulfinate.

    Thiophene-2-sulfonate: The oxidized form of this compound.

    Thiophene-2-thiol: The reduced form of this compound.

Uniqueness: this compound is unique due to its lithium salt form, which imparts distinct solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in specific synthetic and industrial applications where these properties are advantageous.

Properties

Molecular Formula

C4H3LiO2S2

Molecular Weight

154.2 g/mol

IUPAC Name

lithium;thiophene-2-sulfinate

InChI

InChI=1S/C4H4O2S2.Li/c5-8(6)4-2-1-3-7-4;/h1-3H,(H,5,6);/q;+1/p-1

InChI Key

DKAWVVGMLXBUBZ-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CSC(=C1)S(=O)[O-]

Origin of Product

United States

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